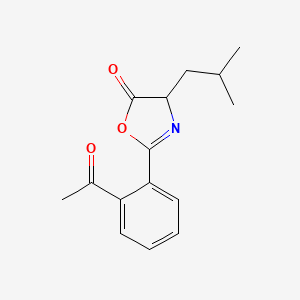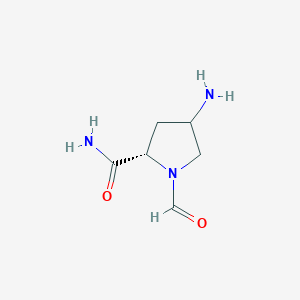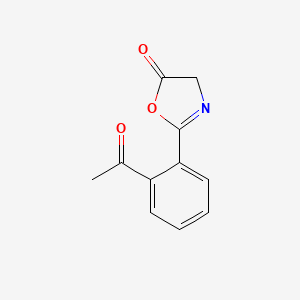![molecular formula C35H54O2P2 B12880539 (4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)](/img/structure/B12880539.png)
(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(Diisopropylphosphine) is a complex organic compound known for its unique structural properties. It is characterized by the presence of two chroman units connected via a spiro linkage, with multiple methyl groups and diisopropylphosphine substituents. This compound is often used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(Diisopropylphosphine) typically involves the reaction of chroman derivatives with diisopropylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is heated to a specific temperature to facilitate the formation of the spiro linkage and the attachment of the diisopropylphosphine groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(Diisopropylphosphine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(Diisopropylphosphine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(Diisopropylphosphine) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It may also interact with biological macromolecules, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diylbis(diphenylphosphine)): Similar structure but with diphenylphosphine groups instead of diisopropylphosphine.
(4,4,4’,4’,7,7’-Hexamethyl-2,2’-spirobi[chroman]-6,6’-diol): Similar spirobi[chroman] core but with hydroxyl groups instead of phosphine groups
Uniqueness
The uniqueness of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(Diisopropylphosphine) lies in its specific combination of chroman units and diisopropylphosphine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C35H54O2P2 |
|---|---|
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
[8'-di(propan-2-yl)phosphanyl-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene]-8-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C35H54O2P2/c1-21(2)38(22(3)4)29-17-25(9)15-27-31(29)36-35(19-33(27,11)12)20-34(13,14)28-16-26(10)18-30(32(28)37-35)39(23(5)6)24(7)8/h15-18,21-24H,19-20H2,1-14H3 |
Clave InChI |
VDBLNRBASCNICA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)P(C(C)C)C(C)C)OC3(CC2(C)C)CC(C4=C(O3)C(=CC(=C4)C)P(C(C)C)C(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


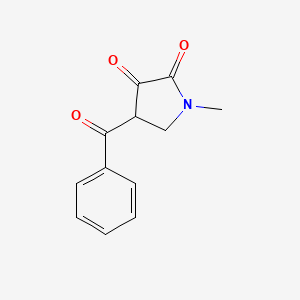
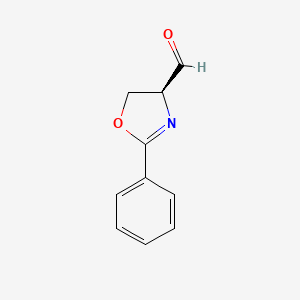
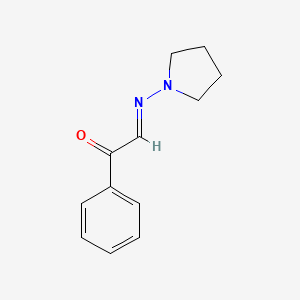
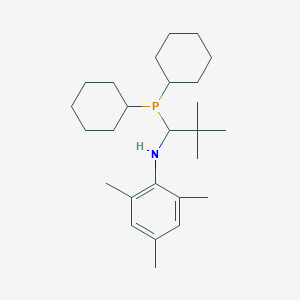
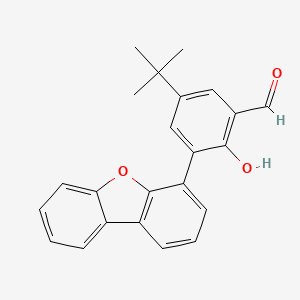

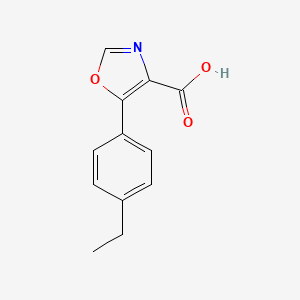
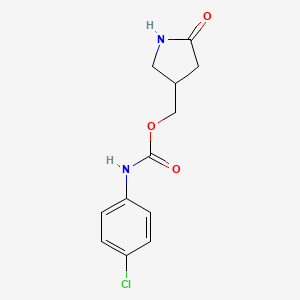

![N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12880527.png)

